molecular formula C13H15ClO2 B1420691 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride CAS No. 1160257-64-6

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Cat. No. B1420691
M. Wt: 238.71 g/mol
InChI Key: XJQASKFMNXNLIB-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” is a chemical compound with the molecular formula C13H15ClO2 and a molecular weight of 238.71 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” is defined by its molecular formula, C13H15ClO2 . The exact structure would require more detailed spectroscopic data.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” are largely defined by its molecular structure. It has a molecular weight of 238.71 . More specific properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

  • Synthetic Applications : A study by Bajwa, Prasad, and Repič (2006) explored the synthesis of related indene derivatives, emphasizing the importance of such compounds in organic synthesis, particularly in the formation of silyl ethers and dialkyl ethers. These processes are crucial in the development of new pharmaceuticals and materials (Bajwa, Prasad, & Repič, 2006).

  • Catalysis Research : The work of Ahmed, Babu, and Kumar (2011) demonstrated the catalytic potential of indene derivatives in organic reactions. They showed how indium(III) chloride can catalyze the transformation of chalcone epoxides into highly functionalized indenones, revealing the utility of indene compounds in catalysis (Ahmed, Babu, & Kumar, 2011).

  • Polymorphism Studies : Kamiński et al. (2010) investigated the polymorphism of indene-related compounds, shedding light on how different solvents can influence the structural properties of these compounds. Such studies are important for understanding the physical and chemical properties of materials, which can be critical for pharmaceutical applications (Kamiński et al., 2010).

  • Chemical Reactivity and Properties : Research by Sengupta and Dattagupta (1996) focused on the structure and reactivity of a compound containing an indene moiety. Such studies contribute to a deeper understanding of the chemical behavior of indene derivatives, which is crucial for designing new compounds with desired properties (Sengupta & Dattagupta, 1996).

  • Structural and Electronic Analysis : Hunt (2007) analyzed the structure and electronic properties of an indene-related ionic liquid, offering insights into the molecular interactions and properties of such liquids. This research is significant for the development of new materials and solvents (Hunt, 2007).

Safety And Hazards

The safety and hazards associated with “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” are not specified in the available resources. It is recommended to handle it with appropriate safety measures as with any chemical compound .

Future Directions

The future directions for “2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride” are not specified in the available resources. As it is used for proteomics research , it may have potential applications in this field.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQASKFMNXNLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride
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2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride
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2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride
Reactant of Route 6
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

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